molecular formula C27H25N3O3S B2800706 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681267-83-4

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No. B2800706
CAS RN: 681267-83-4
M. Wt: 471.58
InChI Key: FLVZZZILVGXCQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are often found in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, which can provide information about the types of bonds and functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazole group might undergo reactions typical of other pyrazoles, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole group could influence its acidity, basicity, and reactivity .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored pyrazole derivatives for their antileishmanial properties. This compound may exhibit promising activity against Leishmania parasites, potentially serving as a lead compound for drug development .

Antimalarial Activity

Malaria remains a significant global health challenge. Pyrazole-bearing compounds have demonstrated diverse pharmacological effects, including potent antimalarial activity. Investigating the efficacy of this compound against Plasmodium species could contribute to malaria treatment strategies .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Some pyrazole derivatives exhibit anti-inflammatory effects by modulating cytokines, enzymes, and cellular pathways. Research into the anti-inflammatory properties of this compound could uncover novel therapeutic avenues .

Anticancer Properties

Pyrazole-based compounds have attracted attention as potential anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation and survival makes them interesting candidates. Investigating the effects of this compound on cancer cell lines could provide valuable insights .

Antioxidant Activity

Oxidative stress contributes to various diseases. Certain pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from damage. Evaluating the antioxidant potential of this compound could reveal its relevance in oxidative stress-related conditions .

Inhibition of Enzymes

Pyrazole derivatives often interact with enzymes, affecting their activity. This compound might inhibit specific enzymes involved in metabolic pathways, making it relevant for enzyme-targeted therapies .

Structural Insights

Understanding the compound’s crystal structure and molecular interactions is essential. Single crystal X-ray diffraction (XRD) analysis can provide valuable information about its three-dimensional arrangement and potential binding sites .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-13-14-22(15-19(18)2)30-26(23-16-34(32,33)17-24(23)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVZZZILVGXCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

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